2'-Monophosphoadenosine-5'-diphosphate
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Overview
Description
2'-Monophosphoadenosine-5'-diphosphate is a natural product found in Atractylodes with data available.
Scientific Research Applications
1. Biochemical Synthesis and Phosphorylation
2'-Monophosphoadenosine-5'-diphosphate and related compounds are synthesized for use in biochemical research. For example, 2-Methylthioadenosine 5'-mono- and diphosphates have been chemically synthesized and enzymatically phosphorylated to form high-purity compounds with specific activities for biochemical applications (Skoblov et al., 1999).
2. Substrate Analysis and Kinetic Assays
These compounds serve as substrates in biochemical experiments to understand enzymatic activities. For instance, the 5'-diphosphate of 2'-deoxy-lin-benzoadenosine was used to explore its role as a substrate for phosphorylation by enzymes like pyruvate kinase, providing insights into kinetic assays and substrate interactions (R. Lessor et al., 1984).
3. Assay Development and Enzymatic Determination
Adenosine-5'-diphosphate (ADP) and its monophosphate variant have been employed in the development of biochemical assays, such as the enzymatic determination of ADP and AMP in clinical chemistry, offering a simpler and faster alternative to chromatographic methods (D. Jaworek et al., 1974).
4. Inhibition Studies in Biological Systems
These compounds also play a role in inhibitory studies. For example, analogs of 5'-O-triphosphoadenylyl(2'----5')adenylyl(2'----5')adenosine, including diphosphates, have been synthesized to evaluate their inhibitory activity in biological systems like mouse cell extracts, shedding light on their role in protein synthesis inhibition and ribosomal RNA cleavage patterns (K. Lesiak & P. Torrence, 1986).
5. Cellular Growth Regulation
In the field of cancer research, specific adenosine diphosphate compounds have been investigated for their role in regulating cellular growth. For instance, the P2Y1 receptor-selective agonist 2-methylthioadenosine-5-diphosphate demonstrated a dose-dependent decrease in cell number in melanoma cells, highlighting its potential as a target for therapy (N. White et al., 2005).
Properties
CAS No. |
4457-01-6 |
---|---|
Molecular Formula |
C10H16N5O13P3 |
Molecular Weight |
507.18 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(27-29(17,18)19)6(16)4(26-10)1-25-31(23,24)28-30(20,21)22/h2-4,6-7,10,16H,1H2,(H,23,24)(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
YPTPYQSAVGGMFN-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)O)N |
Synonyms |
2'-phosphoadenosine diphosphate 2'P-ADP 2-phospho-adenosine diphosphate 5'-diphosphoadenosine 2'-phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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